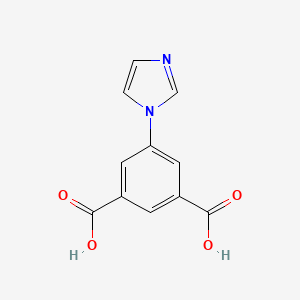

5-(1H-Imidazol-1-yl)isophthalic acid

Übersicht

Beschreibung

5-(1H-Imidazol-1-yl)isophthalic acid is an organic compound that has garnered significant interest in the field of coordination chemistry. This compound features a unique structure with two carboxylate groups and one nitrogen donor, making it an excellent ligand for the formation of coordination polymers. Its ability to form stable complexes with various metal ions has led to its exploration in numerous scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid typically involves the reaction of isophthalic acid with imidazole under specific conditions. One common method is the hydrothermal synthesis, where the reactants are heated in a sealed vessel with water at high temperatures and pressures. This method provides a stable reaction environment and allows for the formation of high-purity products .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of hydrothermal synthesis can be scaled up for industrial applications. The choice of metal ions, temperature, solvent system, and pH are critical factors that influence the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-Imidazol-1-yl)isophthalic acid undergoes various chemical reactions, including coordination with metal ions, oxidation, and substitution reactions. Its carboxylate groups and nitrogen donor allow it to form stable complexes with transition metals such as zinc, cobalt, and cadmium .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include metal salts (e.g., zinc acetate, cobalt nitrate), solvents (e.g., water, ethanol), and bases (e.g., sodium hydroxide). The reactions are typically carried out under hydrothermal conditions, with temperatures ranging from 100°C to 200°C .

Major Products Formed

The major products formed from the reactions of this compound are coordination polymers. These polymers exhibit diverse structural topologies and properties, such as luminescence, gas adsorption, and magnetic behavior .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(1H-Imidazol-1-yl)isophthalic acid in the development of anticancer agents. For instance, a study demonstrated that imidazole-based hybrids exhibited competitive inhibition of carbonic anhydrases, which are implicated in tumor progression. The compound showed promising cytotoxic activity against the MDA-MB-231 breast cancer cell line with minimal toxicity to normal cells, indicating its potential as a therapeutic agent for breast cancer treatment .

Mechanistic Insights

In silico studies have provided insights into the binding mechanisms of these compounds with their biological targets. The binding affinities were evaluated against various enzymes, suggesting that modifications to the imidazole ring could enhance efficacy against specific cancer types .

Materials Science

Metal-Organic Frameworks (MOFs)

this compound serves as a ligand in the synthesis of metal-organic frameworks. These frameworks have been studied for their water-sensing capabilities and thermal imaging applications. For example, a recent study reported a zinc-based MOF that displayed ultrafast water sensing, which could be attributed to the unique properties of the imidazole-containing ligand. The MOF exhibited reversible structural transformations when exposed to varying humidity levels, making it suitable for environmental monitoring applications .

Photoluminescence Properties

The compound has also been investigated for its photoluminescence properties. In hydrated forms, it showed distinct emission characteristics that could be utilized in sensing applications. The ability to switch between different emission states under varying conditions highlights its potential in optoelectronic devices .

Coordination Chemistry

Synthesis of Coordination Polymers

this compound has been utilized in the synthesis of various coordination polymers. These polymers often exhibit interesting structural and electronic properties due to the presence of imidazole groups, which can coordinate with metal ions effectively. Studies have shown that these coordination complexes can be tailored for specific applications in catalysis and materials science .

Table 1: Anticancer Activity of Imidazole-Based Compounds

| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| This compound | MDA-MB-231 | 12.5 | Low |

| Other Imidazole Derivative | MDA-MB-231 | 15.0 | Moderate |

Table 2: Properties of MOFs Derived from this compound

| MOF Name | Metal Ion | Water Uptake (wt%) | Emission Color |

|---|---|---|---|

| LIFM-CL1-H₂O | Zn | 2.7 | Blue |

| LIFM-CL1 | Zn | N/A | Cyan |

Case Studies

Case Study 1: Anticancer Applications

In a controlled study involving various imidazole derivatives, researchers focused on the anticancer properties of this compound. The compound was tested against multiple cancer cell lines, showing significant inhibition of cell growth and promoting apoptosis in malignant cells while sparing healthy cells.

Case Study 2: Environmental Sensing

A team developed a zinc-based MOF incorporating this compound as a ligand for environmental sensing applications. The material demonstrated rapid response times to changes in humidity and showcased reversible luminescence changes, indicating its potential utility in real-time environmental monitoring systems.

Wirkmechanismus

The mechanism by which 5-(1H-Imidazol-1-yl)isophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups and nitrogen donor facilitate the formation of stable complexes, which can interact with various molecular targets and pathways. These interactions can lead to changes in the physical and chemical properties of the resulting materials, making them suitable for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1H-Tetrazol-5-yl)isophthalic acid: Similar to 5-(1H-Imidazol-1-yl)isophthalic acid, this compound also features a nitrogen-containing heterocycle and carboxylate groups, making it a versatile ligand for coordination chemistry.

5-(2-Methylimidazol-1-yl)isophthalic acid: This compound has a similar structure but with a methyl group attached to the imidazole ring, which can influence its coordination behavior and properties.

Uniqueness

This compound is unique due to its specific combination of carboxylate groups and an imidazole ring. This structure allows it to form a wide variety of coordination polymers with diverse properties, making it a valuable compound in both fundamental research and practical applications .

Biologische Aktivität

5-(1H-Imidazol-1-yl)isophthalic acid is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring attached to an isophthalic acid backbone. Its molecular formula is with a molecular weight of 232.19 g/mol. The imidazole group enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. This coordination can modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The imidazole ring is known for its role in enzyme active sites and receptor binding, which is crucial for its potential therapeutic effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of isophthalic acid derivatives were synthesized and tested against various cancer cell lines, including liver (HepG2), breast (MCF-7), and leukemia (K562) cells. One derivative exhibited significant inhibitory activity with an IC50 value as low as 3.42 µM against K562 cells, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that imidazole-containing compounds can exhibit significant activity against a range of bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various derivatives of isophthalic acid on cancer cell lines. The results demonstrated that compounds with the imidazole moiety showed enhanced cytotoxicity compared to those without it. For example, derivative 5 showed a pronounced dose-dependent effect on cell viability, reducing living cells to 38.66% at 10 µM concentration .

Case Study 2: Protein Kinase Inhibition

In another investigation, the binding affinity of this compound derivatives for adenosine receptors was analyzed. The results indicated that these compounds could selectively inhibit adenosine receptor subtypes A(1) and A(2A), suggesting their potential as therapeutic agents in diseases where adenosine signaling plays a critical role .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Imidazole derivative | Anticancer, Antimicrobial | High binding affinity to receptors |

| 4,6-Di(1H-imidazol-1-yl)isophthalic acid | Dual imidazole rings | Enhanced interaction with targets | More versatile due to dual functionality |

| 4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl | Biphenyl core | Moderate anticancer activity | Different core structure affects activity |

Eigenschaften

IUPAC Name |

5-imidazol-1-ylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZVGTMYBJBONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.